2-Aminomethyl-4-t-butyl-6-iodophenol

Overview

Description

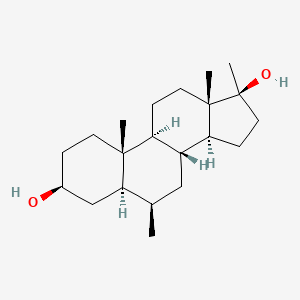

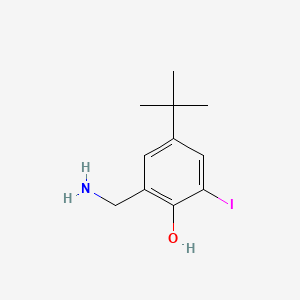

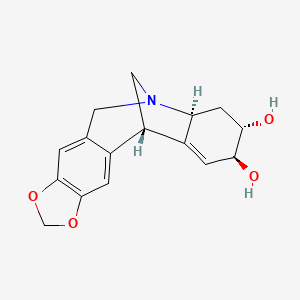

2-Aminomethyl-4-t-butyl-6-iodophenol is a compound that has been identified in human blood . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is also known by the name MK-447 .

Molecular Structure Analysis

The molecular formula of 2-Aminomethyl-4-t-butyl-6-iodophenol is C11H16INO . Its average mass is 305.155 Da and its monoisotopic mass is 305.027649 Da .Physical And Chemical Properties Analysis

The molecular formula of 2-Aminomethyl-4-t-butyl-6-iodophenol is C11H16INO . Its average mass is 305.155 Da and its monoisotopic mass is 305.027649 Da .Scientific Research Applications

Saluretic and Diuretic Activities

2-Aminomethyl-4-t-butyl-6-iodophenol, as part of the 2-(aminomethyl)phenols series, has been studied for its saluretic and diuretic effects. This compound, referred to as 'compound 2' in the research, demonstrated significant activity in this regard when administered intravenously or orally to rats and dogs. Interestingly, it also showed antihypertensive activity, distinguishing it from other compounds in the series. Additionally, it displayed topical saluretic and anti-inflammatory activities, highlighting its potential in medical treatments (Stokker et al., 1980).

Enzyme Interaction and Deactivation

This compound has been identified as playing a role in the enzymatic process involving prostaglandin G1 and related compounds. It was observed to prevent the deactivation of prostacyclin synthetase, an enzyme involved in the arachidonic acid cascade, a crucial pathway in inflammation and other pathological processes. The research underscores the importance of this compound in possibly altering pathways that favor the production of thromboxane A2, a prostanoid involved in platelet aggregation (Ham et al., 1979).

Copper(II) Complexes and Radical Stability

In a study exploring the stability of the radical species, copper(II) complexes of 2-Aminomethyl-4-t-butyl-6-iodophenol were examined. These complexes, which have a square-pyramidal structure with a weakly coordinating group at an apical position, were shown to convert to phenoxyl radicals upon oxidation. This research provides valuable insight into the radical stability and the Cu(II)-phenoxyl radical bond, which is significant in understanding the compound's behavior in various chemical environments (Shimazaki et al., 2000).

Antiviral and Membrane-Protective Activities

Derivatives of 2-Aminomethyl-4-t-butyl-6-iodophenol have shown antiviral properties and activity against various types of organic radicals. This includes studies on its effects on human peripheral blood lymphocytes, highlighting its potential as an immunomodulatory agent. Some derivatives have demonstrated the ability to stimulate the production of interferons, key proteins in the immune response to pathogens (Nizheharodava et al., 2020).

Safety And Hazards

properties

IUPAC Name |

2-(aminomethyl)-4-tert-butyl-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16INO/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-5,14H,6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEAPVMQZPKNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)I)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207153 | |

| Record name | 2-Aminomethyl-4-t-butyl-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminomethyl-4-t-butyl-6-iodophenol | |

CAS RN |

58456-91-0 | |

| Record name | 2-Aminomethyl-4-t-butyl-6-iodophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058456910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminomethyl-4-t-butyl-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-[[1-oxo-3-(phenylthio)propyl]amino]benzoic acid methyl ester](/img/structure/B1215044.png)

![2,5-Bis[(iodomercuri)methyl]-p-dioxane](/img/structure/B1215045.png)

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1215047.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1215049.png)

![3,4-Dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B1215050.png)